4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound with a unique structure that includes bromine, fluorine, and pyrazole moieties
Preparation Methods
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by the reaction with propoxymethyl chloride to attach the propoxymethyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions.
Chemical Reactions Analysis
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4).
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with desired chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form specific interactions with these targets, influencing the compound’s biological activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further modulating its effects.
Comparison with Similar Compounds
Similar compounds to 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole include:
4-bromo-1-(2,2-difluoroethyl)-1H-imidazole-2-carbaldehyde: Shares the bromine and difluoroethyl groups but has an imidazole ring instead of a pyrazole ring.
4-bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid: Contains a pyrrole ring and a carboxylic acid group, differing in structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-2-3-15-6-8-7(10)4-14(13-8)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZHQRHWXERFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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